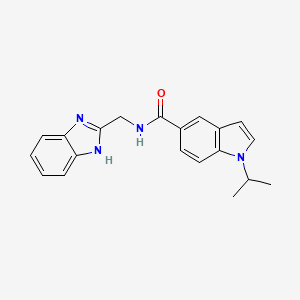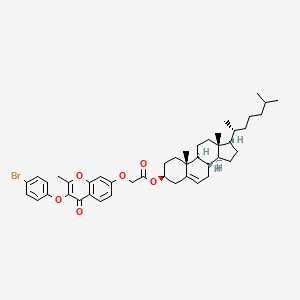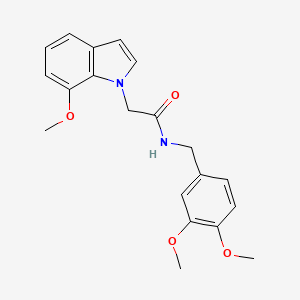
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide: is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the indole structure. The final step involves the formation of the carboxamide linkage.
-
Preparation of Benzimidazole Moiety:
- React 1,2-phenylenediamine with formic acid under reflux conditions to form benzimidazole.
- Introduce the methyl group at the 2-position using methyl iodide in the presence of a base like potassium carbonate.
-
Formation of Indole Structure:
- Synthesize the indole moiety by Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Formation of Carboxamide Linkage:
- Couple the benzimidazole and indole moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
-
Oxidation:
- The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form indole-2,3-dione derivatives.
-
Reduction:
- The benzimidazole moiety can be reduced using reagents like lithium aluminum hydride to form dihydrobenzimidazole derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent.
- Studied for its ability to inhibit certain enzymes and proteins.
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer, due to its ability to interfere with cell division.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide involves its interaction with various molecular targets and pathways:
-
Molecular Targets:
- Binds to tubulin proteins, disrupting microtubule assembly and interfering with cell division.
- Inhibits specific enzymes involved in DNA replication and repair.
-
Pathways Involved:
- Induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
- Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Comparison:
- Structural Differences: While these compounds share the benzimidazole moiety, they differ in the substituents attached to the benzimidazole ring and the presence of the indole moiety in N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide.
- Biological Activity: The presence of the indole moiety in this compound may enhance its biological activity, making it more effective as an antimicrobial or anticancer agent.
- Applications: The unique combination of benzimidazole and indole moieties in this compound makes it suitable for a wider range of applications compared to similar compounds.
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(2)24-10-9-14-11-15(7-8-18(14)24)20(25)21-12-19-22-16-5-3-4-6-17(16)23-19/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
DVCOASWRRXBIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid](/img/structure/B14956375.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine](/img/structure/B14956385.png)
![6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14956393.png)
![6-imino-N-(2-methoxyphenyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956406.png)
![5-methoxy-1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B14956414.png)
![6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid](/img/structure/B14956419.png)
![Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B14956422.png)
![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B14956427.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14956430.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956436.png)
![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B14956452.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B14956468.png)
